N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-21(20,18-11-13-7-1-2-9-16-13)14-8-3-5-12-6-4-10-17-15(12)14/h1-10,18H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQWBEBKQRMOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with pyridin-2-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or acetonitrile, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions to proceed efficiently.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide and its derivatives have various applications, particularly in the biomedical field, owing to their antimicrobial, anticancer, and DNA-binding properties .
Antimicrobial Activity:
- Hybrid quinoline-sulfonamide complexes have been designed and synthesized for antimicrobial activity .
- These complexes involve the combination of quinoline and sulfonamide scaffolds with metal cations like , , , and to enhance biological and pharmacokinetic properties .
- One such complex, N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II), exhibited excellent antibacterial activity against Staphylococcus aureus ATCC25923 .
DNA Interaction and Nuclease Activity:
- Studies have been conducted on the DNA-binding and nuclease activity of quinoline-derived sulfonamides .
- A Ni(II) complex showed the highest affinity towards DNA .
- Complexes are able to cleave DNA, showing nuclease activity by mediating the production of reactive oxygen species (ROS) .
- Mechanistic studies suggest an interaction with DNA through the minor groove .
Anticancer Properties:
- The antitumor potential of complexes has been evaluated against the A549 lung adenocarcinoma cell line, demonstrating dose- and time-dependent cytotoxic properties .
- The cytotoxicity is a consequence of DNA damage induced by ROS .
- Metal nitrosyls have been demonstrated to release NO effectively upon illumination with low-frequency light and can be used for photodynamic therapy (PDT) of cancer .
Neurotherapeutic Applications:
- Quinoline-sulfonamides have been designed and synthesized as dual inhibitors of MAOs and ChEs, showing potential as multi-targeting neurotherapeutics .
Other potential uses
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide involves its interaction with biological macromolecules. The compound can bind to DNA and proteins, potentially disrupting their normal functions. The metal complexes of the compound have been shown to mediate the production of reactive oxygen species (ROS), leading to DNA cleavage and cytotoxic effects on cancer cells . The molecular targets and pathways involved include DNA binding sites and protein active sites, where the compound or its complexes can exert their effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-8-sulfonamide derivatives exhibit diverse biological activities depending on substituents and metal coordination. Below is a systematic comparison of HQSMP with structurally analogous compounds:
Structural and Functional Variations
Solubility and Pharmacokinetics
- HQSMP Complexes: Limited aqueous solubility restricts in vivo applications; DMF solubility facilitates in vitro studies .
- CAS 1260075-17-9 : Crystalline forms and salt derivatives (e.g., hydrochloride, phosphate) enhance stability and solubility for oral administration .
- N-(2-Chlorophenyl)-8-quinolinesulfonamide: No solubility data reported, but chloro-substituents may increase lipophilicity .
Clinical Relevance
- HQSMP : Preclinical studies focus on mechanistic insights (DNA/protein interactions) without clinical trials reported .
- PKM2 Modulators : Advanced to patent stages (WO2019104134A1) for PK-associated disorders and cancer .
- Styrylquinolines: Primarily research tools for studying nucleic acid interactions .
Biological Activity
N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a quinoline moiety and a sulfonamide group. This configuration allows it to interact with various biological macromolecules, including DNA and proteins, potentially disrupting their normal functions.
The compound's mechanism of action primarily involves:
- DNA Interaction : It can bind to DNA, leading to cleavage and cytotoxic effects on cancer cells through the generation of reactive oxygen species (ROS) .
- Protein Binding : The compound also interacts with proteins, which may alter their activity and contribute to its biological effects .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Key findings include:
- Cytotoxicity : In vitro studies have shown that the compound can reduce cell viability in cancer cell lines such as A549 (lung adenocarcinoma) while sparing normal cells, indicating a selective toxicity .
- Nuclease Activity : The compound and its metal complexes demonstrated promising nuclease activity, effectively cleaving DNA at low concentrations .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : It was found to inhibit both MAO-A and MAO-B with varying potency, as detailed in the following table:
| Compound Code | IC50 (µM) MAO-A | IC50 (µM) MAO-B |
|---|---|---|
| a1 | 1.17 | 2.73 |
| a2 | 2.74 | 1.81 |
| a3 | 0.61 | 1.69 |
This table illustrates the structure-activity relationship where modifications in the compound's structure significantly affect its inhibitory potency .
Antimicrobial Activity
Preliminary screenings indicate that this compound derivatives possess antibacterial and antifungal activities, making them potential candidates for further development as antimicrobial agents .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on PKM2 Modulation : A recent investigation focused on the modulation of pyruvate kinase muscle isoform 2 (PKM2), crucial for cancer metabolism. The study identified specific derivatives that effectively reduced intracellular pyruvate levels in A549 cells, demonstrating significant cytotoxicity .
- Nuclease Activity Evaluation : Another study assessed the interaction of the compound with CT-DNA using UV-Vis spectroscopy, confirming its ability to induce DNA cleavage through ROS production .
- Enzyme Inhibition Kinetics : Kinetic studies revealed that modifications to the compound's structure could enhance or diminish its inhibitory effects on MAOs and cholinesterases, highlighting the importance of structural optimization in drug design .
Q & A
Q. What are the common synthetic routes for N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide?
- Methodological Answer: The synthesis typically involves multi-step processes:
Quinoline Core Formation: Use Skraup synthesis (aniline derivatives cyclized with glycerol and sulfuric acid) or palladium-catalyzed coupling for regioselective functionalization .
Sulfonamide Introduction: React the quinoline derivative with sulfonyl chloride in the presence of a base (e.g., pyridine or 3-picoline) .
Pyridinylmethyl Attachment: Employ reductive amination or alkylation, such as reacting 2-pyridinecarboxaldehyde with amines under catalytic hydrogenation .
Key Variables: Optimize solvent (THF, DMF), temperature (65–70°C), and catalysts (e.g., Pd(PPh₃)₄) to enhance yield .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity and substitution patterns (e.g., δ ~147 ppm for quinoline C-2 in ¹³C NMR) .
- HRMS: Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₉N₃O₂S) .
- IR Spectroscopy: Identifies sulfonamide S=O stretches (~1320 cm⁻¹) and aromatic C-H bonds (~3058 cm⁻¹) .
Q. What are the primary research applications in medicinal chemistry?
- Methodological Answer:
- Anticancer Agents: Cu(II)/Ni(II) complexes exhibit DNA-binding and nuclease activity, inhibiting A549 lung adenocarcinoma cells via ROS generation .
- Enzyme Inhibition: The sulfonamide group may target kinases or proteases, modulating disease pathways .
Advanced Research Questions
Q. How does coordination with Cu(II)/Ni(II) ions alter the compound’s bioactivity?
- Methodological Answer:
- Coordination Modes: The sulfonamide oxygen and pyridinyl nitrogen act as chelating sites, forming octahedral (Cu) or square-planar (Ni) geometries .
- Mechanistic Implications: Cu complexes generate hydroxyl radicals (•OH) via Fenton-like reactions, cleaving DNA and inducing apoptosis .
- Experimental Design: Use UV-Vis (LMCT bands) and EPR to confirm metal-ligand interactions. Compare IC₅₀ values across cell lines .
Q. What challenges arise in crystallizing its metal complexes, and how are they addressed?
- Methodological Answer:
- Crystallization Issues: Poor crystal quality due to solvent inclusion or polymorphism (e.g., [Cu(QSMP)Cl]ₙ requires slow diffusion in methanol/CHCl₃) .
- Solutions: Optimize solvent polarity and use SHELXL for refinement. Employ synchrotron X-ray sources for weak diffraction patterns .
Q. How do structural modifications influence biological activity and receptor interactions?
- Methodological Answer:
- Case Study: Replacing the pyridinylmethyl group with thiophene (as in TQS derivatives) alters α7 nicotinic receptor agonism kinetics .
- SAR Strategy: Use DFT calculations to predict steric/electronic effects. Validate via in vitro assays (e.g., BSA binding or cytotoxicity screens) .
Q. What analytical methods confirm sulfonamide group incorporation during synthesis?
- Methodological Answer:
- Stepwise Validation:
TLC/HPLC: Monitor sulfonyl chloride coupling efficiency.
Elemental Analysis: Verify S/N ratios post-purification.
XPS: Confirm sulfur oxidation states (S=O at ~168 eV binding energy) .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported anticancer efficacy across studies?
- Methodological Answer:
- Potential Causes: Variability in cell lines (e.g., A549 vs. HeLa), metal complex stability, or assay conditions (e.g., ROS scavengers).
- Resolution: Standardize protocols (e.g., MTT assay duration, serum-free conditions) and characterize complex speciation via ICP-MS .
Tables
Q. Table 1: Comparison of Cu(II) and Ni(II) Complex Properties
| Property | [Cu(QSMP)Cl]ₙ | [Ni(QSMP)(CH₃COO)] |
|---|---|---|
| Geometry | Distorted octahedral | Square-planar |
| DNA Binding Constant (Kb) | 1.2 × 10⁵ M⁻¹ | 6.8 × 10⁴ M⁻¹ |
| IC₅₀ (A549 cells) | 12.3 µM | 45.7 µM |
Q. Table 2: Synthetic Route Optimization
| Parameter | Skraup Synthesis | Pd-Catalyzed Method |
|---|---|---|
| Yield | 60–70% | 85–90% |
| Reaction Time | 48 hours | 4–6 hours |
| Key Catalyst | H₂SO₄ | Pd(PPh₃)₄ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
